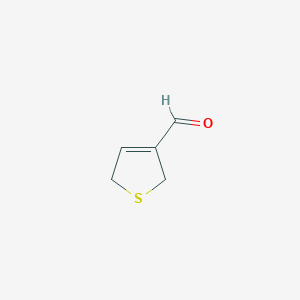

2,5-Dihydrothiophene-3-carbaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,5-Dihydrothiophene-3-carbaldehyde and related compounds involves innovative approaches that highlight the efficiency and versatility of modern organic synthesis. For instance, a novel method has been developed for the facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde from vinyl azides and 1,4-dithiane-2,5-diol, showcasing a highly efficient and eco-friendly manner of generating these compounds. This method provides a direct route to the desired products, suggesting a possible mechanism for the formation of 2,5-Dihydrothiophene-3-carbaldehyde derivatives (Binhui Chen et al., 2014). Another approach involves a diastereoselective nitrocyclopropanation of 2,5-dihydrothiophene-3-carbaldehydes, highlighting the synthetic versatility of these compounds (C. D. Risi et al., 2013).

Molecular Structure Analysis

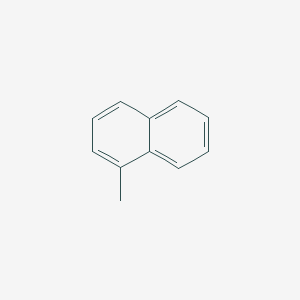

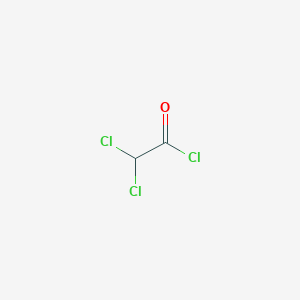

The molecular structure of 2,5-Dihydrothiophene-3-carbaldehyde is characterized by its thiophene core, which imparts unique electronic and physical properties to the molecule. This structural feature is crucial for its reactivity and application in various chemical reactions. The presence of the carbaldehyde functional group further increases its reactivity, making it a valuable intermediate for the synthesis of more complex molecules.

Chemical Reactions and Properties

2,5-Dihydrothiophene-3-carbaldehyde participates in a wide range of chemical reactions, demonstrating its versatility as a synthetic intermediate. For example, its reaction with bromonitromethane under catalysis by DL-proline showcases its potential in creating novel compounds with good yields and excellent diastereoselectivities (C. D. Risi et al., 2013). Additionally, the compound's ability to undergo Suzuki-Miyaura cross-coupling reactions opens up pathways to various arylthiophene-2-carbaldehyde compounds, which have shown significant biological activities (Shaukat Ali et al., 2013).

Applications De Recherche Scientifique

-

Scientific Field: Medicinal Chemistry

- Application Summary : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of Application : The synthesis of thiophene derivatives often involves heterocyclization of various substrates .

- Results or Outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

-

Scientific Field: Industrial Chemistry and Material Science

-

Scientific Field: Organic Electronics

- Application Summary : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

- Results or Outcomes : The use of thiophene derivatives in these applications can help to improve the performance and efficiency of organic electronic devices .

-

Scientific Field: Synthesis of Bioactive Compounds

- Application Summary : The heterocyclic nucleus 2,3-dihydrothiophene is widely distributed in many natural products, bioactive compounds possessing useful medicinal and biological activities .

- Methods of Application : 2,3-dihydrothiophenes are also useful synthetic precursors for many compounds including thiophenes, thionucleoside derivatives, and penicillin mimics .

- Results or Outcomes : The use of 2,3-dihydrothiophenes has led to the synthesis of a variety of bioactive compounds .

-

Scientific Field: Organic Synthesis

- Application Summary : 2,5-Dihydrothiophene-3-carbaldehyde can be used in the synthesis of 2-substituted thiophenes .

- Methods of Application : In 2015, Southern and co-workers utilized 1,4-dithiane-2,5-diol for 3-nitro-2-substituted thiophenes. In a similar route, Wang developed cycloaddition of 1,4-dithiane-2,5-diol with several ynals in one step that produced 2-substituted thiophene 3-carbaldehyde in good to excellent yields .

- Results or Outcomes : The use of 2,5-Dihydrothiophene-3-carbaldehyde in these reactions has led to the synthesis of a variety of 2-substituted thiophenes .

- Scientific Field: Synthesis of Important Biological Compounds

- Application Summary : The heterocyclic nucleus 2,3-dihydrothiophene is widely distributed in many natural products, bioactive compounds possessing useful medicinal and biological activities .

- Methods of Application : 2,3-dihydrothiophenes are also useful synthetic precursors for many compounds including thiophenes, thionucleoside derivatives, and penicillin mimics .

- Results or Outcomes : The use of 2,3-dihydrothiophenes has led to the synthesis of a variety of bioactive compounds .

Safety And Hazards

Propriétés

IUPAC Name |

2,5-dihydrothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c6-3-5-1-2-7-4-5/h1,3H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWOFHNNNQBUOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368753 | |

| Record name | 2,5-dihydrothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dihydrothiophene-3-carbaldehyde | |

CAS RN |

113772-16-0 | |

| Record name | 2,5-dihydrothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46630.png)